![molecular formula C14H20N2O4S B2705694 Boc-(S)-alpha-(4-thiazolylmethyl)-proline CAS No. 1217628-22-2](/img/structure/B2705694.png)
Boc-(S)-alpha-(4-thiazolylmethyl)-proline
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Overview
Description
Boc-(S)-alpha-(4-thiazolylmethyl)-proline is a compound with the molecular formula C14H20N2O4S and a molecular weight of 312.38 g/mol . It is also known by its synonyms, including Boc-(S)-a-(4-thiazolylmethyl)proline .
Molecular Structure Analysis
The molecular structure of Boc-(S)-alpha-(4-thiazolylmethyl)-proline consists of a proline backbone with a thiazole ring attached to the alpha carbon. The Boc (tert-butoxycarbonyl) protecting group is also present .Scientific Research Applications
Antimicrobial Applications
2-Aminothiazoles, a class of organic medicinal compounds which can be synthesized from compounds like Boc-(S)-alpha-(4-thiazolylmethyl)-proline, have shown promising therapeutic roles as antibacterial and antifungal agents . They have been used in the synthesis of diverse range of heterocyclic analogues .
Anti-HIV Applications
2-Aminothiazoles have also been utilized in the development of anti-HIV agents . This suggests that Boc-(S)-alpha-(4-thiazolylmethyl)-proline could potentially be used in the synthesis of anti-HIV drugs .
Antioxidant Applications
Compounds derived from 2-Aminothiazoles have been found to exhibit antioxidant properties . This suggests potential applications in the prevention of diseases caused by oxidative stress .
Antitumor Applications
2-Aminothiazoles have been used in the synthesis of antitumor agents . This suggests potential applications of Boc-(S)-alpha-(4-thiazolylmethyl)-proline in cancer research .
Anthelmintic Applications
2-Aminothiazoles have shown promising therapeutic roles as anthelmintic agents . This suggests potential applications in the treatment of parasitic worm infections .
Anti-inflammatory & Analgesic Applications
2-Aminothiazoles have been used in the synthesis of anti-inflammatory and analgesic agents . This suggests potential applications of Boc-(S)-alpha-(4-thiazolylmethyl)-proline in the treatment of pain and inflammation .
Insecticidal Applications
Thiazolylmethyl cyclopropanecarboxylates, which can be synthesized from compounds like Boc-(S)-alpha-(4-thiazolylmethyl)-proline, have been examined for insecticidal activity against houseflies .
Future Directions
Mechanism of Action
Target of Action
Boc-(S)-alpha-(4-thiazolylmethyl)-proline is a complex organic compound that interacts with specific targets in the body. Similar compounds, such as 2-aminothiazoles, have been found to interact with various enzymes and proteins, playing a significant role in various biochemical processes .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the biochemical processes within the cell
Biochemical Pathways
Boc-(S)-alpha-(4-thiazolylmethyl)-proline likely affects multiple biochemical pathways due to its complex structure and potential interactions with various targets .
Result of Action
Similar compounds have been found to have various therapeutic roles, including antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects .
Action Environment
The action, efficacy, and stability of Boc-(S)-alpha-(4-thiazolylmethyl)-proline can be influenced by various environmental factors. These factors can include pH, temperature, presence of other compounds, and specific conditions within the body
properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-13(2,3)20-12(19)16-6-4-5-14(16,11(17)18)7-10-8-21-9-15-10/h8-9H,4-7H2,1-3H3,(H,17,18)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMGYWKAZJXMSV-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CSC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CSC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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